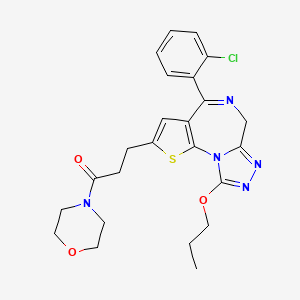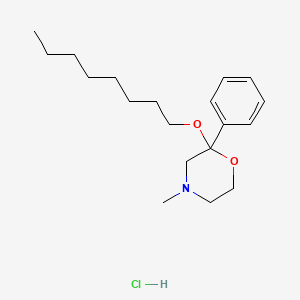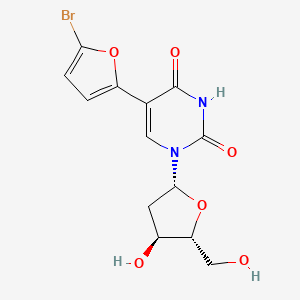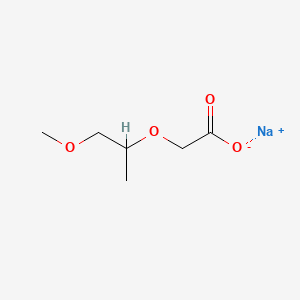
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt is a chemical compound with the molecular formula C6H11NaO4 and a molecular weight of 170.13891 . It is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The preparation of acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2-methoxy-1-methylethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired sodium salt .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by acting as a substrate or inhibitor, thereby influencing metabolic pathways . Additionally, it can interact with cell membranes and proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Acetic acid, (2-methoxy-1-methylethoxy)-, sodium salt can be compared with similar compounds such as:
Acetic acid, methoxy-, ethyl ester: This compound has a similar structure but differs in the ester group, leading to different chemical properties and applications.
Methoxyacetic acid, ethyl ester: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it suitable for a variety of applications .
Propriétés
Numéro CAS |
165038-53-9 |
|---|---|
Formule moléculaire |
C6H11NaO4 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
sodium;2-(1-methoxypropan-2-yloxy)acetate |
InChI |
InChI=1S/C6H12O4.Na/c1-5(3-9-2)10-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
XNEHKIJCHDKKEW-UHFFFAOYSA-M |
SMILES canonique |
CC(COC)OCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


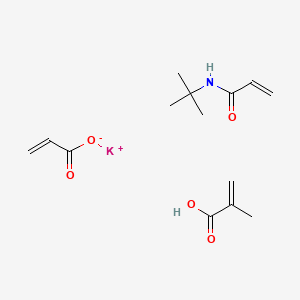
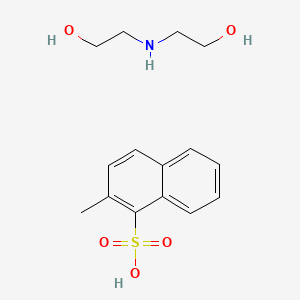

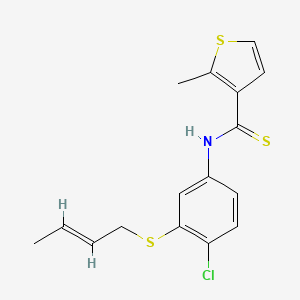
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)

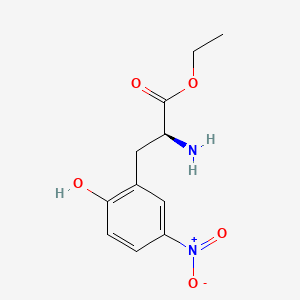


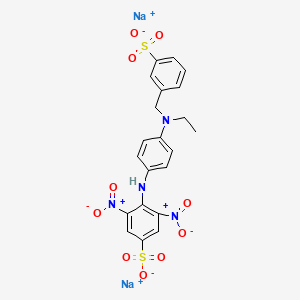
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
